molecular formula C19H20N2O2 B2772744 N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 954024-11-4

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2772744
CAS No.: 954024-11-4
M. Wt: 308.381
InChI Key: QKKXRJYYQUPZNS-UHFFFAOYSA-N
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Description

“N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a chemical compound. It is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .


Synthesis Analysis

Tetrahydroquinolines, the core structure of the compound, are typically produced by hydrogenation of quinolines . The hydrogenation is reversible, and tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated . It can also be prepared from 1-indanone (benzocyclopentanone) .

Scientific Research Applications

Synthesis and Characterization

Research on compounds structurally related to N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide often focuses on their synthesis and physicochemical characterization. For instance, studies have developed methodologies for high yield and facile synthesis of isoquinolones from benzamides and alkynes via oxidative C-H activation, showcasing the relevance of such compounds in organic synthesis and medicinal chemistry Song et al., 2010.

Pharmacological Activities

Compounds with structural similarities exhibit a range of pharmacological activities, including cytotoxic, antimicrobial, anti-inflammatory, and psychotropic effects. For example, a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, NO-induction ability concerning tumor cell lines, and antimicrobial action, indicating the potential therapeutic applications of related compounds Zablotskaya et al., 2013.

Chemical Probes and Imaging Agents

Derivatives of benzamides, including those structurally related to this compound, have been explored as chemical probes and imaging agents. For instance, studies on fluorine-18-labeled benzamide analogs for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET) demonstrate the utility of these compounds in diagnostic imaging and cancer research Tu et al., 2007.

Neuroprotective Potential

Research also indicates the neuroprotective potential of benzamide derivatives, including those related to the compound of interest. For example, inhibitors of poly(ADP-ribose) polymerase (PARP), including benzamide, have shown efficacy in protecting against MPTP-induced depletions of striatal dopamine and cortical noradrenaline in mice, suggesting a role for these compounds in the treatment of neurodegenerative diseases Cosi et al., 1996.

Properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-2-18(22)21-12-6-9-15-13-16(10-11-17(15)21)20-19(23)14-7-4-3-5-8-14/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKXRJYYQUPZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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